An In-depth Technical Guide to 2-Ethylpentanoic Acid
An In-depth Technical Guide to 2-Ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylpentanoic acid, a branched-chain carboxylic acid of interest in various scientific domains. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance through its relationship with the well-known drug, valproic acid.
Core Data Summary
The fundamental properties of 2-Ethylpentanoic acid (CAS No. 20225-24-5) are summarized below. These values are essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| CAS Number | 20225-24-5 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| IUPAC Name | 2-ethylpentanoic acid | [3] |
| Synonyms | 2-Ethylvaleric acid, α-Ethylvaleric acid, 3-Hexanecarboxylic acid | [1][2] |
| InChI Key | BAZMYXGARXYAEQ-UHFFFAOYSA-N | [3] |
| SMILES | CCCC(CC)C(=O)O | [3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Clear, colorless oil/liquid | [4] |
| Boiling Point | 209-213 °C | [4][5] |
| Melting Point | Not available | [5] |
| Density | ~0.911 - 0.935 g/cm³ at 25-27 °C | [4] |
| pKa | 4.71 at 20 °C | [4] |
| Refractive Index | ~1.4214 at 25 °C | [4] |
| Water Solubility | Limited/Slightly soluble (Estimated similar to 2-ethylhexanoic acid at ~1.4-2.0 g/L) | [6] |
| Organic Solvent Solubility | Soluble in methanol, chloroform, ethyl acetate, and other organic solvents | [1][4] |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Note: This is not an exhaustive list of all safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Biological Significance and Signaling Pathways
2-Ethylpentanoic acid is recognized as a metabolite and a close structural analog of valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood stabilizer.[4] The mechanism of action of valproic acid is multifaceted and not entirely elucidated, but it is known to impact several key signaling pathways, which are likely to be similarly affected by 2-ethylpentanoic acid.
Modulation of GABAergic Neurotransmission
Valproic acid is known to enhance the effects of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This is achieved by increasing GABA synthesis and release, and inhibiting its metabolic degradation.
Caption: Modulation of GABAergic neurotransmission by inhibiting GABA degradation.
Inhibition of Voltage-Gated Ion Channels
Another key mechanism is the blockade of voltage-gated sodium and calcium channels. This action reduces the repetitive firing of neurons, a hallmark of epileptic seizures.
Caption: Inhibition of voltage-gated sodium and calcium channels.
Modulation of Intracellular Signaling Cascades
Valproic acid also influences intracellular signaling pathways, such as the Wnt/β-catenin and the extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell fate, proliferation, and differentiation. This is often linked to its activity as a histone deacetylase (HDAC) inhibitor.
Caption: Modulation of the ERK and Wnt/β-catenin signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2-Ethylpentanoic acid. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis via Malonic Ester Synthesis
This protocol outlines the preparation of 2-ethylpentanoic acid starting from diethyl malonate. The process involves a double alkylation followed by hydrolysis and decarboxylation.
Workflow for Synthesis
Caption: Workflow for the malonic ester synthesis of 2-ethylpentanoic acid.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Propyl bromide
-
Ethyl bromide
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
First Alkylation: a. In a dry round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen). b. Add diethyl malonate dropwise to the stirred solution. c. After the addition is complete, add propyl bromide dropwise and reflux the mixture for 2-3 hours. d. Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Second Alkylation: a. To the residue from the previous step, add a fresh solution of sodium ethoxide in absolute ethanol. b. Add ethyl bromide dropwise and reflux the mixture for another 2-3 hours. c. Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Hydrolysis and Decarboxylation: a. To the resulting diethyl ethylpropylmalonate, add an aqueous solution of sulfuric acid. b. Heat the mixture to reflux and continue heating until the evolution of CO₂ ceases (typically 10-15 hours). This step hydrolyzes the ester and decarboxylates the resulting malonic acid derivative.
-
Work-up and Purification: a. Cool the reaction mixture and transfer it to a separatory funnel. b. Extract the product with diethyl ether (3x). c. Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, then with water, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-ethylpentanoic acid. Further purification can be achieved by vacuum distillation.
Protocol 2: Purification by Column Chromatography
For high-purity requirements, the crude product can be purified using silica gel column chromatography.
Materials:
-
Crude 2-ethylpentanoic acid
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column, flasks, TLC plates, UV lamp.
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Loading: Dissolve the crude 2-ethylpentanoic acid in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-ethylpentanoic acid.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 2-ethylpentanoic acid. The carboxylic acid group often requires derivatization to improve its volatility and chromatographic behavior.
Materials:
-
Purified 2-ethylpentanoic acid sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluorobenzyl bromide - PFBBr)
-
Appropriate organic solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (e.g., an isotopically labeled analog or a homologous carboxylic acid)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or similar).
Procedure:
-
Sample Preparation and Derivatization: a. Accurately weigh a small amount of the 2-ethylpentanoic acid sample and dissolve it in a known volume of solvent. b. Add the internal standard. c. Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.
-
GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port, typically held at a high temperature (e.g., 250 °C) in splitless mode. b. Separation: Use a temperature program for the GC oven to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. c. Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the derivatized 2-ethylpentanoic acid will show a characteristic fragmentation pattern that can be used for identification. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conceptual Drug Discovery Workflow
The development of analogs of existing drugs is a common strategy in drug discovery. The following diagram illustrates a conceptual workflow for the investigation of 2-ethylpentanoic acid as a potential therapeutic agent, leveraging its relationship to valproic acid.
Caption: A conceptual workflow for the discovery and development of 2-ethylpentanoic acid.
References
- 1. 2-ETHYLPENTANOIC ACID CAS#: 20225-24-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Ethylpentanoic acid | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ETHYLPENTANOIC ACID | 20225-24-5 [chemicalbook.com]
- 5. 2-ethylpentanoic acid | CAS#:20225-24-5 | Chemsrc [chemsrc.com]
- 6. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
